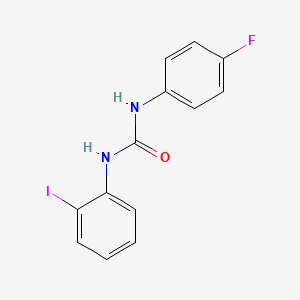

N-(4-fluorophenyl)-N'-(2-iodophenyl)urea

Description

Properties

IUPAC Name |

1-(4-fluorophenyl)-3-(2-iodophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FIN2O/c14-9-5-7-10(8-6-9)16-13(18)17-12-4-2-1-3-11(12)15/h1-8H,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBGSLCJRMDNPGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)NC2=CC=C(C=C2)F)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FIN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-N’-(2-iodophenyl)urea typically involves the reaction of 4-fluoroaniline with 2-iodoaniline in the presence of a carbonyl source such as phosgene or a phosgene substitute. The reaction is usually carried out under controlled conditions to ensure the formation of the desired urea compound.

Industrial Production Methods

In an industrial setting, the production of N-(4-fluorophenyl)-N’-(2-iodophenyl)urea may involve large-scale reactions using automated equipment to handle the reagents and control the reaction conditions. The process may include steps such as purification and crystallization to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-N’-(2-iodophenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding nitro or hydroxyl derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like sodium iodide (NaI) or potassium fluoride (KF) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Antitumoral Activity

One of the primary applications of N-(4-fluorophenyl)-N'-(2-iodophenyl)urea is its potential as an antitumoral agent. Research indicates that compounds in this class exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives like N-(4-iodophenyl)-N'-(2-chloroethyl)urea (ICEU) have demonstrated efficacy in inhibiting tumor growth through mechanisms involving microtubule disruption.

- Mechanism of Action : These compounds function by alkylating β-tubulin, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis in cancer cells .

- In Vivo Studies : In experiments with CT-26 colon carcinoma cells, ICEU showed a dose-dependent uptake and significant tumor growth inhibition when administered intraperitoneally to mice, highlighting its potential for therapeutic use .

Structure-Activity Relationship (SAR)

The efficacy of this compound can be influenced by its structural components. The presence of fluorine and iodine atoms enhances the lipophilicity and biological activity of the compound, making it a subject of interest for further modifications aimed at improving potency and selectivity against cancer cells.

Nitrogen Fertilization

In agricultural research, urea derivatives are often studied for their role as nitrogen fertilizers. The application of this compound in this context is linked to its potential to improve nitrogen use efficiency (NUE).

- Efficiency Improvements : Studies suggest that using specific urea formulations can minimize nitrogen losses through leaching and volatilization, thus enhancing crop yields .

- Field Trials : Field experiments have shown that the integration of such urea compounds with nitrification inhibitors can significantly increase the recovery of nitrogen by crops, leading to better growth outcomes compared to traditional urea applications .

Case Study: Antitumoral Efficacy of ICEU

| Parameter | Value |

|---|---|

| Compound | N-(4-iodophenyl)-N'-(2-chloroethyl)urea |

| Administration | Intraperitoneal |

| Dose | 13 mg/kg |

| Model | CT-26 Colon Carcinoma Mice |

| Tumor Growth Inhibition (TGI) | Significant |

This case study illustrates the antitumoral efficacy of ICEU, providing insights into its therapeutic potential.

Case Study: Nitrogen Use Efficiency

| Treatment | NUE Improvement (%) |

|---|---|

| Standard Urea | 20% |

| Urea + Nitrification Inhibitor | 37% |

| Urea + Enhanced Formulation | 45% |

This data reflects the improvements in nitrogen utilization when using enhanced formulations of urea, showcasing the agricultural benefits of such compounds.

Mechanism of Action

The mechanism by which N-(4-fluorophenyl)-N’-(2-iodophenyl)urea exerts its effects depends on its interactions with molecular targets. These interactions may involve binding to specific enzymes or receptors, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Halogen-Substituted Ureas

Halogenation significantly influences the physicochemical and biological properties of urea derivatives. Key comparisons include:

Fluorine vs. Iodine Substitution

- N-(4-Fluorophenyl)urea (CAS 659-30-3) lacks the iodine substituent and exhibits a molecular weight of 154.14 g/mol , compared to the target compound’s higher weight (~350–400 g/mol) due to iodine’s atomic mass. Fluorine’s small size and electronegativity enhance solubility and metabolic stability, while iodine’s bulk may improve lipophilicity and target binding via halogen bonds .

Halogen Positional Effects

- Ortho vs. Para Substitution : The target compound’s 2-iodophenyl group introduces steric hindrance absent in para-substituted analogs like N,N'-bis(4-fluorophenyl)urea (). Ortho substituents can disrupt planar molecular conformations, altering binding to enzymes or receptors .

- N-(2-Fluoro-4-chlorophenyl)urea (CAS 1037142-46-3) combines ortho-fluoro and para-chloro groups, showing that mixed halogenation modulates electronic properties without drastically altering inhibitory potency in certain assays .

Symmetrical vs. Asymmetrical Ureas

- Symmetrical Ureas : N,N'-Bis(4-fluorophenyl)urea () adopts a planar crystal structure stabilized by intermolecular hydrogen bonds. Symmetry enhances crystallinity and predictability in docking studies but may reduce target selectivity .

Substituent Electronic and Steric Effects

- Electron-Withdrawing Groups (EWGs) : The 4-fluorophenyl group’s EWG nature deactivates the aromatic ring, reducing reactivity toward electrophilic substitution. This contrasts with N-(4-chlorophenyl)-N'-(2-ethoxyphenyl)urea (CAS 280753-95-9), where the ethoxy group donates electrons, increasing ring reactivity .

- This effect is absent in para-substituted analogs like N-(4-bromophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea (MW 394.57 g/mol) .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-fluorophenyl)-N'-(2-iodophenyl)urea, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves multi-step reactions. A general approach includes:

Intermediate formation : React 4-fluoroaniline with an isocyanate derivative (e.g., 2-iodophenyl isocyanate) under anhydrous conditions.

Urea bond formation : Use a coupling agent like carbodiimide (e.g., DCC) in dichloromethane or THF to facilitate the reaction.

- Optimization : Yield depends on temperature control (0–25°C) and stoichiometric ratios. Purity is enhanced via column chromatography or recrystallization from ethanol/water mixtures .

- Key Considerations : The iodine substituent’s steric bulk may slow reaction kinetics, requiring extended reaction times compared to lighter halogens .

Q. How is the crystal structure of this compound determined, and what software tools are critical for refinement?

- Methodology :

- X-ray crystallography : Single-crystal diffraction data collected at low temperatures (e.g., 100 K) to minimize thermal motion artifacts.

- Refinement : SHELX programs (e.g., SHELXL) are used for structure solution and refinement. The iodine atom’s high electron density aids in phasing via the heavy-atom method .

Advanced Research Questions

Q. How do fluorine and iodine substituents influence the compound’s biological activity and physicochemical properties?

- Structure-Activity Relationship (SAR) :

- Fluorine : Enhances metabolic stability via C–F bond strength and modulates lipophilicity (logP).

- Iodine : Increases molecular weight and polarizability, potentially improving binding affinity to hydrophobic protein pockets.

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

- Data Analysis Framework :

Purity assessment : Validate compound integrity via HPLC (≥95% purity) and LC-MS to rule out degradation products .

Assay conditions : Control variables like solvent (DMSO vs. aqueous buffers) and cell lines (e.g., HEK293 vs. HeLa).

Polymorphism screening : Use differential scanning calorimetry (DSC) to detect crystalline forms with varying bioavailabilities .

- Case Study : Discrepancies in IC50 values may arise from differences in cell membrane permeability influenced by iodine’s steric effects .

Q. What advanced analytical techniques are recommended for characterizing hydrogen-bonding networks in this compound?

- Techniques :

- Solid-state NMR : Probes hydrogen bonding via [1H–15N] correlation spectroscopy.

- Infrared (IR) spectroscopy : Identifies urea N–H stretching frequencies (3200–3400 cm⁻¹) and C=O vibrations (~1650 cm⁻¹).

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.